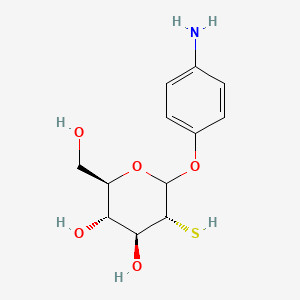
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenyl b-D-thioglucopyranoside is a compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a thioglycoside derivative of glucose, where the anomeric hydroxyl group is replaced by a thiol group linked to a 4-aminophenyl moiety. This compound is notable for its applications in biochemical research, particularly as a substrate analog for β-D-glucosidase enzymes.
准备方法
The synthesis of 4-Aminophenyl b-D-thioglucopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected glucose derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the anomeric carbon of the glucose derivative. The protecting groups are then removed under acidic conditions to yield the final product .
化学反应分析
4-Aminophenyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include mild oxidizing agents for thiol oxidation, catalytic hydrogenation for nitro reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Aminophenyl b-D-thioglucopyranoside is widely used in scientific research due to its role as a substrate analog for β-D-glucosidase enzymes. This makes it valuable in studies related to enzyme kinetics, inhibition, and mechanism of action. Additionally, it has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in assays to study the activity of glucosidase enzymes.
Medicine: Investigated for its potential therapeutic applications in diseases involving glucosidase enzymes.
Industry: Utilized in the development of diagnostic tools and therapeutic strategies.
作用机制
The mechanism of action of 4-Aminophenyl b-D-thioglucopyranoside involves its interaction with β-D-glucosidase enzymes. As a substrate analog, it binds to the active site of the enzyme, mimicking the natural substrate. This interaction can inhibit the enzyme’s activity, providing insights into the enzyme’s function and potential therapeutic targets. The molecular targets include the active site residues of β-D-glucosidase, and the pathways involved are those related to carbohydrate metabolism.
相似化合物的比较
4-Aminophenyl b-D-thioglucopyranoside can be compared with other thioglycosides and glucosidase inhibitors. Similar compounds include:
4-Nitrophenyl b-D-thioglucopyranoside: Another thioglycoside used as a substrate analog for glucosidase enzymes.
p-Nitrophenyl b-D-glucopyranoside: A commonly used substrate in enzyme assays.
Phenyl b-D-thioglucopyranoside: A simpler thioglycoside without the amino group.
The uniqueness of 4-Aminophenyl b-D-thioglucopyranoside lies in its amino group, which allows for additional functionalization and interaction with enzymes, making it a versatile tool in biochemical research .
属性
分子式 |
C12H17NO5S |
|---|---|
分子量 |
287.33 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI 键 |
VWKLROWEPKWULQ-OZRWLHRGSA-N |
手性 SMILES |
C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
规范 SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


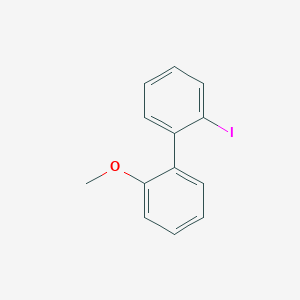
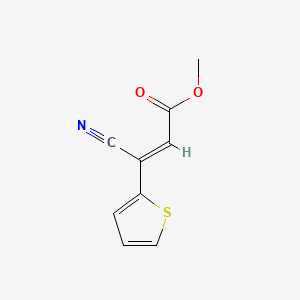

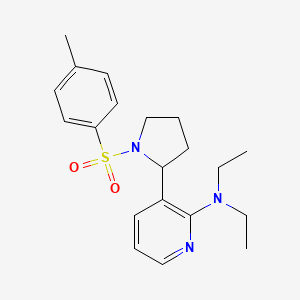
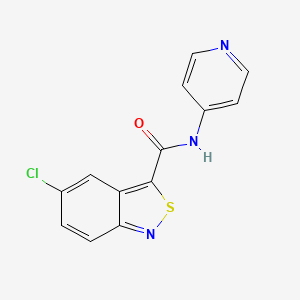
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
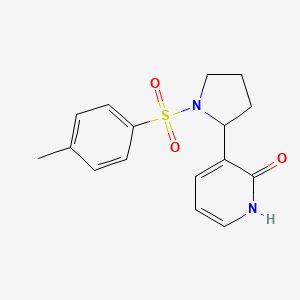
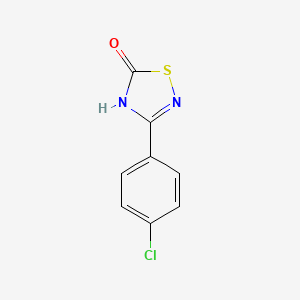
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
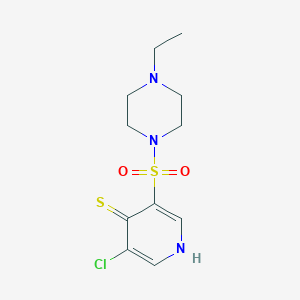
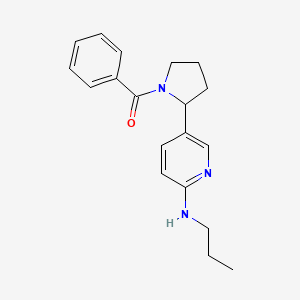
![2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-](/img/structure/B15061813.png)
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)
